Cas no 86770-80-1 (3,3-difluorocyclobutane-1-carbonitrile)

3,3-Difluorocyclobutane-1-carbonitrile is a fluorinated cyclic nitrile compound characterized by its unique structural features, including a cyclobutane ring with two fluorine substituents at the 3-position and a nitrile group at the 1-position. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of fluorine enhances metabolic stability and lipophilicity, while the nitrile group offers versatility for further functionalization. Its rigid cyclobutane scaffold is advantageous for designing conformationally constrained bioactive molecules. The compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular geometry and electronic effects is critical.
3,3-difluorocyclobutane-1-carbonitrile structure
86770-80-1 structure
Product Name:3,3-difluorocyclobutane-1-carbonitrile
CAS No:86770-80-1
MF:C5H5F2N
MW:117.096708059311
MDL:MFCD10001482
CID:708572
PubChem ID:13082391
Update Time:2025-06-11

3,3-difluorocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,3-Difluorocyclobutanecarbonitrile
    • 3,3-Difluoro-cyclobutanecarbonitrile
    • Cyclobutanecarbonitrile,3,3-difluoro-
    • 3,3-difluorocyclobutane-1-carbonitrile
    • RCXLAPBURAMYKG-UHFFFAOYSA-N
    • 1053AF
    • PB34511
    • AK143358
    • ST2410224
    • 3,3-Difluorocyclobutanecarbonitrile (ACI)
    • MDL: MFCD10001482
    • Inchi: 1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2
    • InChI Key: RCXLAPBURAMYKG-UHFFFAOYSA-N
    • SMILES: N#CC1CC(F)(F)C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 136
  • XLogP3: 1.1
  • Topological Polar Surface Area: 23.8

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3,3-difluorocyclobutane-1-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C → rt
Reference
Discovery of novel HCV inhibitors: Synthesis and biological activity of 6-(indol-2-yl)pyridine-3-sulfonamides targeting hepatitis C virus NS4B
Zhang, Xiaoyan; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3947-3953

Production Method 2

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt
Reference
A practical synthesis of 3,3-difluorocyclobutane carboxylic acid
Elend, Dirk; et al, Synthetic Communications, 2005, 35(5), 657-662

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C → rt
Reference
Discovery of novel HCV inhibitors: Synthesis and biological activity of 6-(indol-2-yl)pyridine-3-sulfonamides targeting hepatitis C virus NS4B
Zhang, Xiaoyan; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3947-3953

3,3-difluorocyclobutane-1-carbonitrile Raw materials

3,3-difluorocyclobutane-1-carbonitrile Preparation Products

3,3-difluorocyclobutane-1-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:86770-80-1)3,3-difluorocyclobutane-1-carbonitrile
Order Number:A863043
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:38
Price ($):454.0
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Additional information on 3,3-difluorocyclobutane-1-carbonitrile

Professional Introduction to 3,3-difluorocyclobutane-1-carbonitrile (CAS No. 86770-80-1)

3,3-difluorocyclobutane-1-carbonitrile, with the chemical formula C₆H₃F₂N, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its unique structural and electronic properties. This compound belongs to the class of cyclobutane derivatives, which are known for their rigid ring structures and potential applications in drug design and advanced material synthesis. The presence of fluorine atoms and a nitrile group in its molecular framework imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The CAS number 86770-80-1 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure features a cyclobutane core substituted at the 3-position with two fluorine atoms, while the 1-position is functionalized with a nitrile group (-CN). This specific arrangement creates a molecule with high electron-withdrawing effects near the nitrile moiety and moderate electron density around the fluorinated positions, which can be exploited in various chemical transformations.

In recent years, 3,3-difluorocyclobutane-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. The incorporation of fluorine atoms into pharmaceutical molecules is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The nitrile group further contributes to the molecule's versatility, serving as a handle for further functionalization through hydrolysis or reduction reactions. These features make it an attractive building block for designing novel bioactive compounds.

One of the most compelling aspects of 3,3-difluorocyclobutane-1-carbonitrile is its utility in the synthesis of complex heterocyclic scaffolds. Researchers have leveraged its reactivity to develop new methodologies for constructing fused ring systems, which are common motifs in many biologically active molecules. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at strategic positions within the cyclobutane ring, enabling the creation of structurally diverse derivatives.

The electronic properties of 3,3-difluorocyclobutane-1-carbonitrile also make it a promising candidate for materials science applications. The combination of electron-withdrawing fluorine atoms and a nitrile group results in a molecule with significant dipole moments and tunable frontier molecular orbitals. These characteristics are particularly relevant in the development of organic semiconductors, liquid crystals, and other functional materials where precise control over electronic structure is essential.

Recent advances in computational chemistry have further illuminated the potential of 3,3-difluorocyclobutane-1-carbonitrile as a molecular scaffold. High-level ab initio calculations have revealed insights into its electronic structure and reactivity patterns, providing theoretical guidance for experimentalists. These studies have highlighted the compound's ability to participate in diverse chemical transformations, including nucleophilic additions and cycloadditions, which can be harnessed for constructing more complex architectures.

In the realm of drug discovery, 3,3-difluorocyclobutane-1-carbonitrile has been incorporated into several lead compounds targeting various therapeutic areas. Its structural motif has been found to enhance interactions with biological targets by improving shape complementarity and electronic matching. For example, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory pathways and as modulators of ion channels. The ability to fine-tune their properties through structural modifications makes them valuable candidates for further optimization.

The synthesis of 3,3-difluorocyclobutane-1-carbonitrile itself presents an interesting challenge due to the need to introduce fluorine atoms at specific positions while maintaining regioselectivity. Traditional approaches often involve multi-step sequences involving halogenation followed by cyanation reactions. However, recent developments have explored more efficient synthetic routes, such as direct fluorination strategies using catalytic systems that promote selective C-F bond formation.

The role of fluorinated cycloalkanes in medicinal chemistry cannot be overstated. Compounds like 3,3-difluorocyclobutane-1-carbonitrile exemplify how structural modifications can lead to significant improvements in drug-like properties. The ability to fine-tune electronic distributions through fluorine substitution allows for enhanced binding affinities and metabolic stability. Additionally, the nitrile group provides a versatile handle for further derivatization, enabling chemists to explore a wide range of biological activities.

Looking ahead, the future prospects for 3,3-difluorocyclobutane-1-carbonitrile are promising as research continues to uncover new synthetic methodologies and applications. Advances in flow chemistry and green solvent systems may offer more sustainable ways to produce this compound on an industrial scale. Furthermore, interdisciplinary collaborations between organic chemists and computational scientists will continue to drive innovation in its use as a building block for novel molecules.

In conclusion, 3, 3 -difluoro c yclo bu ta ne - 1 - ca rboni tr ile ( C A S N o . 86770 - 80 - 1 ) is a multifaceted compound with significant potential in both pharmaceuticals and materials science . Its unique structural features , coupled with recent advancements in synthetic chemistry , make it an indispensable tool for researchers seeking to develop innovative solutions . As our understanding of its reactivity and function grows , so too will its impact on scientific progress across multiple disciplines .

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Amadis Chemical Company Limited
(CAS:86770-80-1)3,3-difluorocyclobutane-1-carbonitrile
A863043
Purity:99%
Quantity:5g
Price ($):454.0
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